molecular formula C23H27N3O4S B2822208 7-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 898438-59-0

7-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2822208
CAS No.: 898438-59-0
M. Wt: 441.55
InChI Key: KCWBUWWTRMRPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex tricyclic derivative featuring a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one core, modified with a sulfonyl-linked 4-(4-methoxyphenyl)piperazine moiety. The piperazine group is substituted at the 4-position with a methoxyphenyl ring, which is critical for modulating receptor-binding affinity and pharmacokinetic properties. Synthetically, such compounds are typically prepared via nucleophilic substitution or sulfonylation reactions involving piperazine intermediates and activated tricyclic precursors .

Properties

IUPAC Name

7-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-30-20-7-5-19(6-8-20)24-11-13-25(14-12-24)31(28,29)21-15-17-3-2-10-26-22(27)9-4-18(16-21)23(17)26/h5-8,15-16H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWBUWWTRMRPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic aromatic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves the cyclization of the intermediate to form the tricyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the substitution and cyclization steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antidepressant Effects

Research indicates that compounds with similar structures to 7-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one exhibit significant antidepressant effects. The piperazine ring is known to interact with serotonin receptors, suggesting potential utility in treating depression and anxiety disorders.

Antipsychotic Properties

The compound's structural features may also confer antipsychotic properties. Studies have shown that piperazine derivatives can modulate dopaminergic activity, which is crucial in managing conditions such as schizophrenia.

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor activity. The sulfonamide group is often linked to anticancer properties due to its ability to inhibit carbonic anhydrase and other enzymes involved in tumor growth.

Screening Libraries

The compound is included in several screening libraries used for drug discovery:

  • Purinergic Library : Contains compounds that may interact with purinergic receptors involved in various physiological processes.
  • ChemoGenomic Annotated Library : A large collection aimed at phenotypic screening for diverse biological targets.

Case Study 1: CNS Disorders

A study published in a peer-reviewed journal evaluated the effects of related piperazine derivatives on animal models of depression and anxiety. The results demonstrated a significant reduction in depressive behaviors, supporting the hypothesis that modifications to the piperazine structure can enhance antidepressant efficacy.

Case Study 2: Cancer Research

In vitro experiments conducted on various cancer cell lines revealed that similar sulfonamide-containing compounds exhibited cytotoxic effects, leading to apoptosis in malignant cells. These findings suggest that further exploration of this compound could yield valuable insights into its mechanisms against cancer.

Mechanism of Action

The mechanism of action of 7-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name / ID Substituent on Piperazine Core Structure Modification Biological Activity (Reported)
Target Compound 4-(4-Methoxyphenyl) 1-azatricyclo[7.3.1.0^{5,13}]trideca core Not explicitly reported (inferred 5-HTR affinity)
Compound 20 (from ) 4-(2-Methoxyphenyl) Azatricyclo[7.3.1.0^{5,13}]trideca core 5-HTR affinity studies conducted
Fluorobenzoyl Derivative () 3-Fluorobenzoyl Similar tricyclic core No biological data provided
Tetrazole-Thiol Derivatives () Substituted phenylsulfonyl Piperazinyl-sulfonyl-ethanone scaffold Antiproliferative activity (preliminary)

Pharmacological and Functional Insights

  • Receptor Affinity : Compound 20 (2-methoxyphenyl variant) demonstrated 5-HTR binding, suggesting that the methoxy group’s position (para vs. ortho) may influence selectivity. The target compound’s 4-methoxy substitution could enhance metabolic stability compared to ortho-substituted analogues .
  • Antiproliferative Potential: Sulfonyl-piperazine hybrids in showed moderate activity against cancer cell lines, implying that the tricyclic core in the target compound may synergize with sulfonyl-piperazine for enhanced efficacy .

Biological Activity

The compound 7-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with a piperazine moiety and a methoxyphenyl group, which contributes to its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H27N3O5S
Molecular Weight457.6 g/mol
CAS Number1207035-29-7

The mechanism of action of this compound involves its interaction with various biological targets, particularly enzymes and receptors involved in neurotransmission and inflammation. The sulfonamide group enhances its binding affinity to target proteins, potentially leading to modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to neurotransmitter metabolism.
  • Receptor Modulation: It can act as an antagonist or agonist at certain receptor sites, influencing signaling pathways associated with mood regulation and pain perception.

Antidepressant and Anxiolytic Effects

Studies have indicated that compounds similar to this compound exhibit antidepressant and anxiolytic properties. For instance:

  • Animal Studies: In vivo experiments demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors in rodent models.

Neuroprotective Properties

Research has highlighted the neuroprotective effects of this compound in models of ischemia:

  • Case Study: A study involving the bilateral common carotid artery occlusion in mice showed that treatment with the compound significantly prolonged survival times and reduced neurological deficits compared to control groups .

Antiviral Activity

Preliminary evaluations suggest potential antiviral properties against various viral strains:

  • Cytotoxicity Assays: The compound exhibited moderate cytotoxicity in cell lines but demonstrated significant antiviral activity against human coronaviruses with an IC50 value indicating effective inhibition of viral replication .

Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

  • Antidepressant Activity: A study reported that derivatives containing similar piperazine structures showed significant improvement in depressive-like symptoms in animal models.
  • Neuroprotective Effects: Research indicated that the compound could protect neurons from oxidative stress-induced damage, enhancing cell survival rates under ischemic conditions.
  • Antiviral Potential: Investigations into its efficacy against coronaviruses revealed promising results, suggesting it may serve as a lead compound for further antiviral drug development.

Q & A

Basic: What are the key considerations for optimizing the synthetic route of this compound?

Methodological Answer:
The synthesis of this compound requires optimization of reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, sulfonylation steps involving piperazine derivatives often benefit from using polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) to improve yield . Monitoring reactions via Thin Layer Chromatography (TLC) ensures intermediate formation, while purification via recrystallization or column chromatography is critical for isolating the final product . Computational tools like the Artificial Force Induced Reaction (AFIR) method can predict favorable reaction pathways, reducing trial-and-error experimentation .

Advanced: How can computational methods aid in predicting reaction pathways and optimizing synthetic routes?

Methodological Answer:
Computational chemistry, such as density functional theory (DFT) or AFIR, can model transition states and thermodynamic parameters to identify low-energy reaction pathways . For instance, AFIR analyzes potential energy surfaces to predict the feasibility of sulfonylation or cyclization steps, enabling researchers to prioritize routes with higher yields or fewer side products. Molecular docking simulations may also guide modifications to enhance binding affinity in pharmacological studies .

Basic: How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) is essential for confirming proton environments (e.g., distinguishing piperazine protons from aromatic methoxy groups). Mass spectrometry (MS) verifies the molecular ion peak and fragmentation patterns .
  • Crystallography: Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond angles, particularly for the azatricyclo core. However, crystallization challenges (e.g., solvent selection, purity >97%) must be addressed .

Advanced: How to design experiments to assess this compound’s receptor affinity and selectivity?

Methodological Answer:

  • In vitro assays: Use radioligand binding assays (e.g., 5-HT receptor subtypes) with HEK-293 cells expressing target receptors. Competitive binding studies require varying concentrations of the compound and a labeled reference ligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ) .
  • Control groups: Include positive controls (known agonists/antagonists) and negative controls (vehicle-only) to validate assay conditions. Statistical analysis (e.g., ANOVA) identifies significant differences in IC₅₀ values .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Suitable for high-purity (>95%) isolation. Solvent pairs (e.g., ethanol/water) are chosen based on differential solubility at varying temperatures .
  • Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) separate sulfonylated intermediates from unreacted starting materials .

Advanced: How to address contradictions in pharmacological data across studies?

Methodological Answer:

  • Meta-analysis: Systematically compare datasets (e.g., binding affinities, in vivo efficacy) to identify variables like assay conditions (pH, temperature) or animal models .
  • Dose-response reevaluation: Replicate experiments using standardized protocols to isolate confounding factors (e.g., pharmacokinetic differences due to formulation) .

Basic: What methods are used to evaluate the compound’s solubility and stability in biological matrices?

Methodological Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy .
  • Stability: Incubate the compound in plasma or liver microsomes, followed by LC-MS/MS to monitor degradation products over time .

Advanced: How to assess the environmental fate and biodegradation of this compound?

Methodological Answer:

  • Fate studies: Use OECD 307 guidelines to measure biodegradation in soil/water systems. Track metabolites via HPLC-MS .
  • Ecotoxicology: Expose model organisms (e.g., Daphnia magna) to sublethal doses and assess endpoints like reproduction or oxidative stress markers .

Basic: What analytical techniques ensure compound purity and identity in batch-to-batch comparisons?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>97%). Compare retention times against a reference standard .
  • Elemental Analysis: Confirm empirical formula by measuring %C, %H, %N, with deviations <0.4% indicating high purity .

Advanced: How to investigate synergistic effects of this compound with chemotherapeutics or other drugs?

Methodological Answer:

  • Combination index (CI): Use the Chou-Talalay method to classify synergism (CI <1), additive (CI =1), or antagonism (CI >1) in cell viability assays .
  • Mechanistic studies: RNA sequencing or phosphoproteomics can identify pathways modulated by the combination (e.g., apoptosis vs. autophagy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.